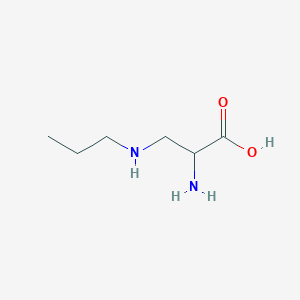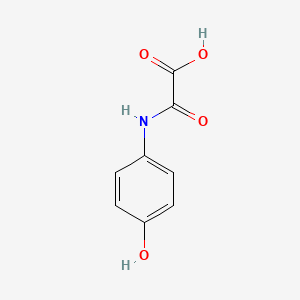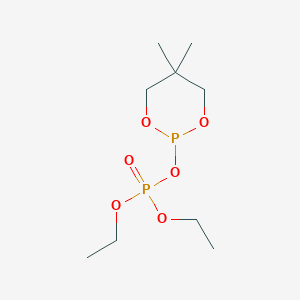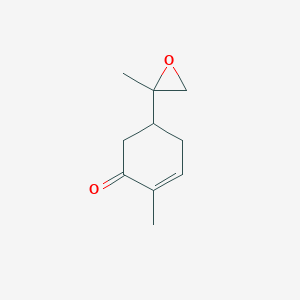
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- is an organic compound with the molecular formula C10H14O2. It is a derivative of cyclohexenone, featuring a methyl group and an oxiranyl group attached to the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with methylmagnesium bromide, followed by the addition of an oxiranyl group through epoxidation. The reaction conditions typically include the use of a strong base, such as sodium hydride, and an oxidizing agent like m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes, including catalytic hydrogenation and oxidation reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxiranyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), amines.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl): Similar structure but with a different substituent group.
Cyclohexenone: The parent compound without the methyl and oxiranyl groups.
Carvone: A related compound with a similar cyclohexene ring structure.
Uniqueness
The presence of both the methyl and oxiranyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
56423-45-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3 |
InChI Key |
GYDNZKYKQMXPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=O)C2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


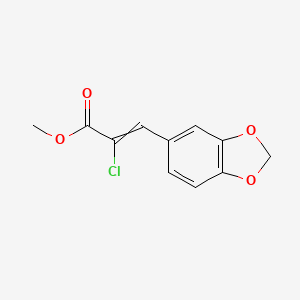
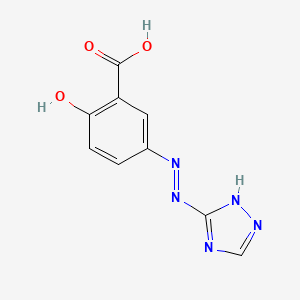
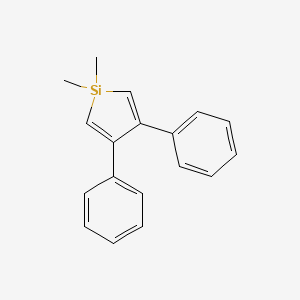
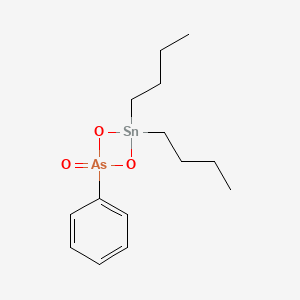
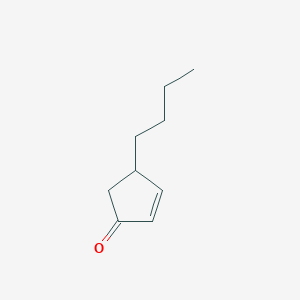
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
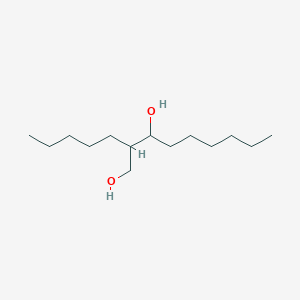
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
